2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is an organic compound that features a nicotinonitrile core with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the nicotinonitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Grignard reagents in ether solvents at low temperatures.
Major Products Formed
Oxidation: The major product is typically an aldehyde or ketone.
Reduction: The major product is usually an amine or alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile involves its reactivity as a protected intermediate. The TBDMS group provides stability, allowing for selective reactions at other functional groups. Upon deprotection, the compound can participate in various chemical transformations, targeting specific molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)acetaldehyde
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is unique due to its combination of a nicotinonitrile core and a TBDMS protecting group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining selectivity and stability sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H20N2OSi |
---|---|
Molecular Weight |
248.40 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-11(9-14)7-6-8-15-12/h6-8H,10H2,1-5H3 |
InChI Key |
ZYUPVHNUNFDWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.